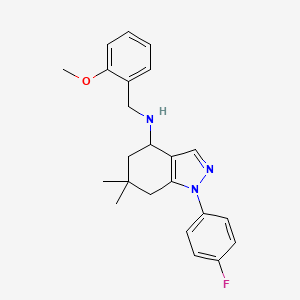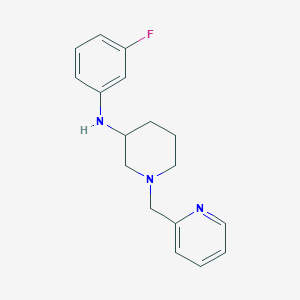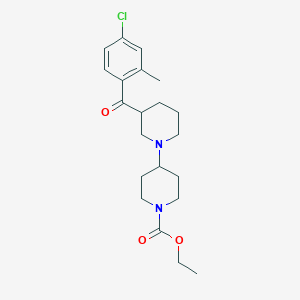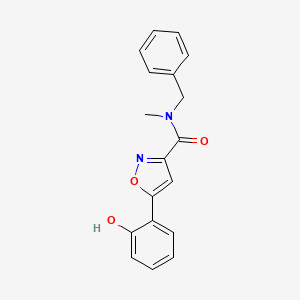![molecular formula C19H16N2O4 B6065015 3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B6065015.png)
3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a nitrophenyl group, and a phenyl group attached to a cyclohexene ring
Preparation Methods
The synthesis of 3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 3-hydroxy-5-phenylcyclohex-2-en-1-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications could be a potential approach for industrial production.
Chemical Reactions Analysis
3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound can serve as a precursor for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would depend on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one include other cyclohexene derivatives with hydroxyl, nitrophenyl, and phenyl groups. These compounds may share similar chemical reactivity and applications but differ in their specific structural features and functional groups. For example, 3-Hydroxy-2-[(4-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one is a closely related compound with a nitrophenyl group in a different position, which may result in different chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18-9-14(13-5-2-1-3-6-13)10-19(23)17(18)12-20-15-7-4-8-16(11-15)21(24)25/h1-8,11-12,14,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLPKCXUMUGBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-propen-1-amine](/img/structure/B6064958.png)
![ethyl (5Z)-2-[(4-ethoxyphenyl)amino]-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6064964.png)
![(2Z)-5-BROMO-4-CHLORO-2-({[4-(METHYLSULFANYL)PHENYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-3-ONE](/img/structure/B6064970.png)

![(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6064975.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(2-thienyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6064979.png)
![2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-pyrrol-1-yl)pyrimidine](/img/structure/B6064989.png)
methanone](/img/structure/B6064993.png)

![4-[[2-[(2Z)-4-oxo-2-[(Z)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B6065032.png)
![1-(cyclohexylmethyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6065035.png)
